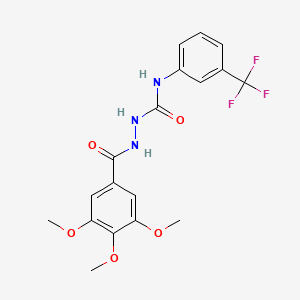

4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide

Description

4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide is a synthetic semicarbazide derivative characterized by two distinct aromatic moieties: a 3-(trifluoromethyl)phenyl group and a 3,4,5-trimethoxybenzoyl group. This compound belongs to a broader class of semicarbazides, which are known for diverse pharmacological and agrochemical applications, including anticonvulsant, fungicidal, and herbicidal activities .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-3-[(3,4,5-trimethoxybenzoyl)amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O5/c1-27-13-7-10(8-14(28-2)15(13)29-3)16(25)23-24-17(26)22-12-6-4-5-11(9-12)18(19,20)21/h4-9H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRBBRXZAOWOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-(Trifluoromethyl)aniline and 3,4,5-Trimethoxybenzoyl chloride. These intermediates are then reacted under controlled conditions to form the final product.

-

Step 1: Preparation of 3-(Trifluoromethyl)aniline

- React 3-(Trifluoromethyl)nitrobenzene with a reducing agent like iron powder in the presence of hydrochloric acid to obtain 3-(Trifluoromethyl)aniline.

- Reaction conditions: Reflux at 80-90°C for several hours.

-

Step 2: Preparation of 3,4,5-Trimethoxybenzoyl chloride

- React 3,4,5-Trimethoxybenzoic acid with thionyl chloride to form 3,4,5-Trimethoxybenzoyl chloride.

- Reaction conditions: Reflux at 60-70°C for 2-3 hours.

-

Step 3: Formation of this compound

- React 3-(Trifluoromethyl)aniline with 3,4,5-Trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final compound.

- Reaction conditions: Stirring at room temperature for 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, reflux at 70-80°C.

Reduction: Sodium borohydride in methanol, room temperature.

Substitution: Nucleophilic substitution with sodium methoxide in methanol, reflux at 60-70°C.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of 4-(3-(trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide typically involves multi-step reactions that include the formation of intermediate compounds through various coupling methods. For instance, the synthesis may start with the reaction of 2-amino-5-iodobenzoic acid with 4-(trifluoromethyl)aniline under reflux conditions, followed by cyclization and amide coupling to yield the desired semicarbazide derivative .

The structure-activity relationship (SAR) studies indicate that the trifluoromethyl group significantly influences the compound's biological activity. Variations in substituents on the phenyl ring and modifications to the methoxy groups have been shown to affect solubility and potency. For example, lipophilic substituents tend to enhance activity, while polar groups may reduce it .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have indicated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that modifications to the compound can enhance its efficacy against resistant strains .

Herbicidal Properties

The compound has also been evaluated for its herbicidal activity. Studies have shown that derivatives containing the trifluoromethyl group display significant herbicidal effects against a range of weed species. The mechanism appears to involve inhibition of phytoene desaturase (PDS), a crucial enzyme in carotenoid biosynthesis . This positions the compound as a candidate for developing new herbicides with improved efficacy over traditional agents.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest variable bioavailability depending on the formulation and route of administration. In vivo studies have indicated that certain formulations maintain effective plasma concentrations over extended periods, supporting their potential use in therapeutic applications .

Toxicological assessments are ongoing to evaluate the safety profile of this compound. Preliminary data indicate a favorable safety margin; however, comprehensive toxicity studies are required to establish its suitability for clinical use.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at a university laboratory demonstrated that a modified version of this semicarbazide exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of conventional antibiotics.

- Herbicidal Trials : Field trials assessing the herbicidal effectiveness of this compound against common agricultural weeds showed a reduction in weed biomass by over 70% when applied at optimal concentrations compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, alter signal transduction pathways, or modulate gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

- Trifluoromethyl Position : The meta -CF₃ substitution in the target compound contrasts with para -CF₃ in other analogs (e.g., 4-(4-CF₃phenyl)-3-thiosemicarbazide). Meta substitution may reduce steric hindrance, enhancing binding to biological targets .

- Trimethoxybenzoyl Group : The 3,4,5-trimethoxybenzoyl moiety is associated with herbicidal activity in compounds like those in , where similar substituents showed 40–60% inhibition against rape .

- Thiosemicarbazide vs. Semicarbazide : Thiosemicarbazides (C=S) generally exhibit stronger antifungal activity than semicarbazides (C=O), as seen in .

Spectral and Physicochemical Properties

Spectral data (IR, NMR) and elemental analysis are critical for confirming structural integrity. Comparisons with analogs reveal:

Key Observations :

- The benzoyl carbonyl (C=O) in the target compound distinguishes it from thiosemicarbazides, which lack this group but feature a thione (C=S) .

Pharmacological and Agrochemical Potential

- Anticonvulsant Activity : The target compound’s semicarbazide core aligns with compounds like 6-chloroisatin derivatives, which inhibit seizures via hydrogen bonding with neuronal targets . However, the absence of an isatin scaffold may reduce anticonvulsant efficacy.

- Antifungal Activity : While thiosemicarbazides dominate this space (e.g., 45–52% inhibition in ), the target compound’s benzoyl group may limit fungicidal potency .

Biological Activity

The compound 4-(3-(Trifluoromethyl)phenyl)-4-(3,4,5-trimethoxybenzoyl)semicarbazide (CAS Number: 1351664-66-8) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H26F3N3O6

- Molecular Weight : 485.4 g/mol

- IUPAC Name : this compound

The compound features a trifluoromethyl group and a trimethoxybenzoyl moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in HeLa and MCF-7 cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

- Evaluation : The compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Results : The results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Anti-inflammatory Effects

- Mechanism : The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In animal models of inflammation, the compound showed a significant reduction in edema and inflammatory markers when administered .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring and the benzoyl moiety can significantly affect the biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.

- Trimethoxy Substituents : Contribute to increased binding affinity for biological targets due to electron-donating effects.

Data Table of Biological Activities

Q & A

Q. How does the compound’s electronic configuration affect its reactivity in oxygen scavenging applications?

- Methodological Answer : Electrochemical studies (cyclic voltammetry) measure redox potentials, while electron paramagnetic resonance (EPR) identifies radical intermediates during oxygen scavenging. Comparative trials with hydrazine derivatives () quantify oxygen removal efficiency in boiler systems (e.g., 375 psig, 442°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.